Methyl 4-chloro-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate: is a chemical compound with the molecular formula C11H7ClFNO2 and a molecular weight of 239.63 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate aniline derivatives with acrolein, crotonic aldehyde, or methylvinylketone.
Nucleophilic Substitution: Another method includes nucleophilic substitution reactions where halogen atoms or diaza groups are displaced.
Industrial Production Methods: Industrial production often involves large-scale cyclization and nucleophilic substitution reactions, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate can undergo oxidation reactions under specific conditions.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly involving the displacement of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate serves as a building block for synthesizing more complex molecules . Biology: It is used in the study of enzyme inhibition and other biological processes . Medicine: The compound is explored for its potential antibacterial, antineoplastic, and antiviral activities . Industry: It finds applications in the production of liquid crystals and cyanine dyes .
Mechanism of Action
The mechanism of action involves the interaction of methyl 4-chloro-8-fluoroquinoline-2-carboxylate with specific molecular targets, such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-chloroquinoline-2-carboxylate
- Methyl 8-fluoroquinoline-2-carboxylate
- Methyl 4-chloro-8-methylquinoline-2-carboxylate
Uniqueness: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 4-chloro-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)9-5-7(12)6-3-2-4-8(13)10(6)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOPIADCDCRFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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